
2,5-dichloro-4-(methylthio)-Phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-(methylthio)-phenol, also known as DCMP, is a synthetic phenol compound with a wide range of applications in scientific research and laboratory experiments. This molecule is composed of a benzene ring with two chlorine atoms and one methylthio group, and is often used as a reagent in organic synthesis. DCMP has a variety of biochemical and physiological effects, and its unique chemical structure provides a wide range of potential applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 2,5-dichloro-4-(methylthio)-Phenol can be achieved through a multi-step synthesis pathway.
Starting Materials
4-methylthio-phenol, 2,5-dichloro-1,4-benzoquinone, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, ethanol, wate
Reaction
4-methylthio-phenol is reacted with sodium borohydride in ethanol to produce 4-methylthio-phenol hydrochloride..
2,5-dichloro-1,4-benzoquinone is reacted with acetic acid to produce 2,5-dichloro-1,4-benzoquinone diacetate..
4-methylthio-phenol hydrochloride is added to a solution of 2,5-dichloro-1,4-benzoquinone diacetate in acetic acid and the mixture is stirred for several hours at room temperature..
The reaction mixture is then treated with sodium hydroxide to form a precipitate, which is filtered and washed with water..
The resulting solid is dissolved in hydrochloric acid and the solution is heated to reflux to remove any remaining acetic acid..
The solution is then cooled, and the solid product is filtered and washed with water to yield 2,5-dichloro-4-(methylthio)-Phenol..
Applications De Recherche Scientifique
2,5-dichloro-4-(methylthio)-Phenol has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. 2,5-dichloro-4-(methylthio)-Phenol has also been used as a catalyst in the synthesis of polymers, and as a corrosion inhibitor in metal-containing systems. Additionally, 2,5-dichloro-4-(methylthio)-Phenol has been used in the synthesis of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-4-(methylthio)-Phenol is not fully understood. However, it is believed that the chlorine atoms and the methylthio group of 2,5-dichloro-4-(methylthio)-Phenol interact with other molecules in the environment, forming hydrogen bonds and other interactions. These interactions allow 2,5-dichloro-4-(methylthio)-Phenol to act as a catalyst in organic synthesis, as a corrosion inhibitor, and as a biologically active compound.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,5-dichloro-4-(methylthio)-Phenol have not been extensively studied. However, it has been shown to have antioxidant properties, and it has been suggested that it may be useful in the treatment of certain diseases, such as cancer and Alzheimer's disease. Additionally, 2,5-dichloro-4-(methylthio)-Phenol has been shown to have anti-inflammatory and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-4-(methylthio)-Phenol has several advantages for use in laboratory experiments. It is relatively inexpensive, and it can be synthesized in a relatively short amount of time. Additionally, 2,5-dichloro-4-(methylthio)-Phenol is relatively stable, and it is not easily degraded by light or heat. However, 2,5-dichloro-4-(methylthio)-Phenol can be toxic if it is not handled properly, and it can be corrosive to metals. Therefore, it is important to take proper safety precautions when handling 2,5-dichloro-4-(methylthio)-Phenol in the laboratory.
Orientations Futures
There are a number of potential future directions for the use of 2,5-dichloro-4-(methylthio)-Phenol in scientific research. For example, it could be used to develop new catalysts for organic synthesis, or to develop new corrosion inhibitors. Additionally, further research is needed to explore the biochemical and physiological effects of 2,5-dichloro-4-(methylthio)-Phenol, and to determine its potential therapeutic applications. Finally, 2,5-dichloro-4-(methylthio)-Phenol could be used to develop new biologically active compounds, or to develop new polymers.
Propriétés
Numéro CAS |
21923-22-8 |
|---|---|
Nom du produit |
2,5-dichloro-4-(methylthio)-Phenol |
Formule moléculaire |
C7H6Cl2OS |
Poids moléculaire |
209.084 |
Nom IUPAC |
2,5-dichloro-4-methylsulfanylphenol |
InChI |
InChI=1S/C7H6Cl2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 |
Clé InChI |
YGFPFLRARVYKBZ-UHFFFAOYSA-N |
SMILES |
CSC1=C(C=C(C(=C1)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



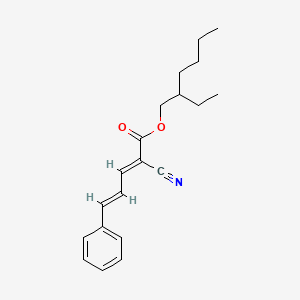
![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)
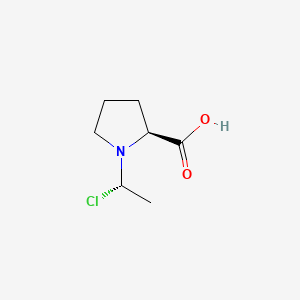

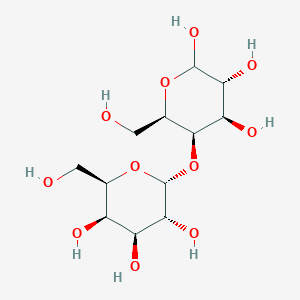
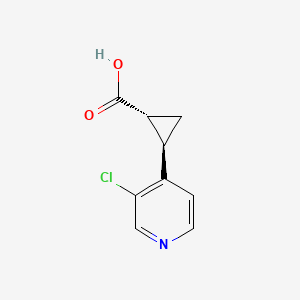

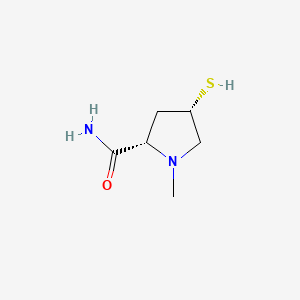
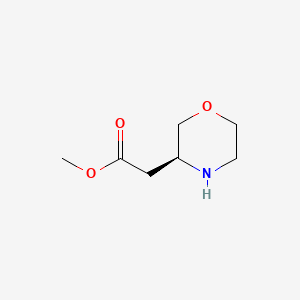
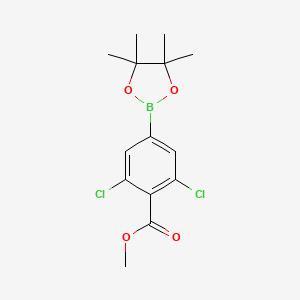
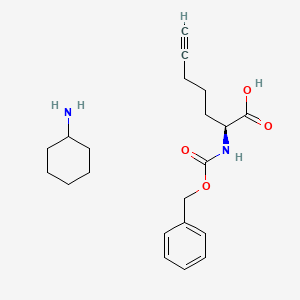
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B594398.png)